![molecular formula C15H18N4O2 B2392881 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea CAS No. 2320179-56-2](/img/structure/B2392881.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea” is a complex organic compound. It contains a bipyridinyl group, a methoxyethyl group, and a urea group. The bipyridinyl group is a type of bidentate ligand that can form complexes with transition metal ions . The methoxyethyl group is a common modification in antisense inhibitors, which are integral research tools for understanding biological mechanisms . The urea group is a highly significant organic compound that plays a crucial role in a number of biological and industrial contexts .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction . The 2’-methoxyethyl (MOE) group at the cleavage site can improve both the specificity and silencing activity of siRNAs by facilitating the oriented RNA-induced silencing complex (RISC) loading of the modified strand .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, urea and N-methylurea react with benzil and substituted benzils in alkaline conditions to form 5,5-diphenylhydantoins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its constituent groups. For instance, the 2’-methoxyethyl (MOE) group can improve both the specificity and silencing activity of siRNAs .Wissenschaftliche Forschungsanwendungen
Complexation-induced Unfolding of Heterocyclic Ureas
Heterocyclic ureas, including structures similar to 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea, are involved in complexation-induced unfolding processes. These compounds can equilibrate with multiply hydrogen-bonded sheetlike structures, serving as useful building blocks for self-assembly. This property mimics the helix-to-sheet transition shown by peptides, offering insights into molecular mimicry and the potential for creating novel materials or biological models (Corbin et al., 2001).
Anticancer Activities
Urea derivatives have shown promising anticancer activities. Specifically, AKF-D52, a phenoxypyrimidine urea derivative, induces apoptosis and cytoprotective autophagy in human non-small cell lung cancer cells, presenting a potential therapeutic agent for lung cancer treatment (Gil et al., 2021).
Metabolism of Soluble Epoxide Hydrolase Inhibitors
The metabolism of TPPU, a potent soluble epoxide hydrolase inhibitor, is critical for understanding its safety and effectiveness. This research aids in translating preclinical pharmacokinetics from rats to humans, facilitating the clinical development of sEH inhibitors (Wan et al., 2019).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with 2-methoxyethyl (moe) modifications, like this one, are often used in the development of antisense inhibitors . These inhibitors regulate the expression of targeted genes in vivo, as demonstrated in animal models and preliminary clinical trials .
Mode of Action
Organically modified ureas, such as this compound, have functional groups that can form a three-dimensional network via hydrogen bonds . This network is reversible and can be used for rheology modification, such as viscosity adjustment .
Biochemical Pathways
Urea compounds, which this compound is a part of, play a significant role in the urea cycle . The urea cycle converts toxic nitrogenous compounds to excretable urea in five biochemical reactions .
Pharmacokinetics
The pharmacokinetics of antisense oligonucleotides (asos) with 2-methoxyethyl (moe) modifications have been characterized across several species . The charge, molecular weight, and amphipathic nature of the ASOs influence their pharmacokinetics . The MOE modification improves the pharmacokinetic properties of these ASOs .
Result of Action
Antisense inhibitors with moe modifications have shown pharmacologic activity in animal models, regulating the expression of targeted genes in vivo .
Action Environment
It’s known that the addition of urea to the aqueous solvent affects the contact-pair formed between alkyl and phenyl groups in model compounds .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study and application of this compound could include further exploration of its potential uses in biological research and therapeutic applications. For instance, the addition of the 2’-methoxyethyl (MOE) group at the cleavage site has been shown to improve both the specificity and silencing activity of siRNAs, suggesting potential applications in gene therapy .
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-9-8-18-15(20)19-11-12-2-7-17-14(10-12)13-3-5-16-6-4-13/h2-7,10H,8-9,11H2,1H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYSKOZLZISROH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

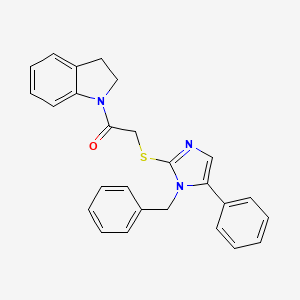

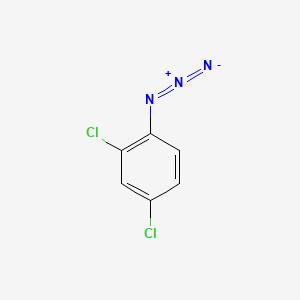
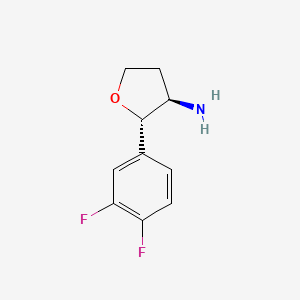
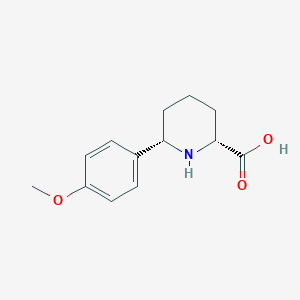
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2392810.png)

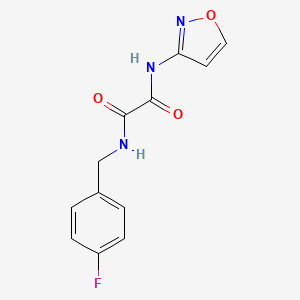
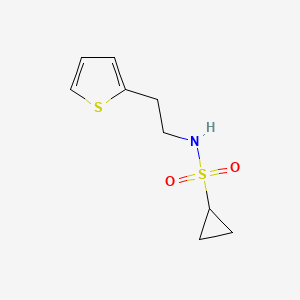
![N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2392816.png)
![1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2392818.png)

![N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide](/img/structure/B2392820.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2392821.png)